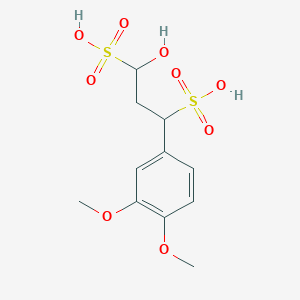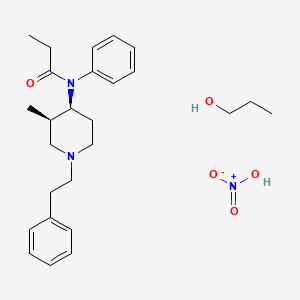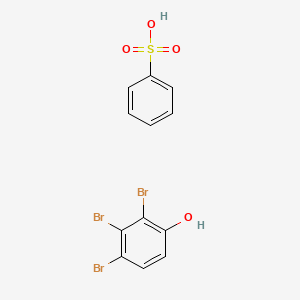
Benzenesulfonic acid;2,3,4-tribromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid;2,3,4-tribromophenol is a compound that combines the properties of benzenesulfonic acid and 2,3,4-tribromophenol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . 2,3,4-tribromophenol is a brominated phenol derivative, often used in various chemical applications due to its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The process can be reversed by adding hot aqueous acid to benzenesulfonic acid, producing benzene .
2,3,4-tribromophenol can be synthesized by brominating phenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction conditions typically involve a solvent like acetic acid and a catalyst to facilitate the bromination process.
Industrial Production Methods
. This method ensures high yields and purity of the product. For 2,3,4-tribromophenol, industrial production may involve large-scale bromination reactions under controlled conditions to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid undergoes various reactions typical of aromatic sulfonic acids, including:
Electrophilic substitution: The sulfonic acid group can be replaced by other electrophiles.
Formation of sulfonamides: Reaction with amines to form sulfonamides.
Formation of sulfonyl chlorides: Reaction with phosphorus pentachloride to form benzenesulfonyl chloride.
2,3,4-tribromophenol can undergo:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles.
Oxidation and reduction: The phenolic group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Sulfur trioxide and fuming sulfuric acid: Used for sulfonation of benzene.
Phosphorus pentachloride: Used to convert benzenesulfonic acid to benzenesulfonyl chloride.
Bromine or N-bromosuccinimide: Used for bromination of phenol to produce 2,3,4-tribromophenol.
Major Products Formed
Benzenesulfonic acid: From sulfonation of benzene.
Benzenesulfonyl chloride: From reaction with phosphorus pentachloride.
2,3,4-tribromophenol: From bromination of phenol.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid and 2,3,4-tribromophenol have various applications in scientific research:
Chemistry: Used as reagents and intermediates in organic synthesis.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Used in the production of dyes, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action for benzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can donate protons to facilitate electrophilic substitution reactions on aromatic rings .
For 2,3,4-tribromophenol, the bromine atoms increase the compound’s reactivity, making it susceptible to nucleophilic substitution reactions. The phenolic group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group on the benzene ring.
2,4,6-tribromophenol: A brominated phenol similar to 2,3,4-tribromophenol but with different bromine substitution patterns.
Uniqueness
Benzenesulfonic acid;2,3,4-tribromophenol is unique due to the combination of the sulfonic acid group and the brominated phenol structure. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
63832-62-2 |
|---|---|
Fórmula molecular |
C12H9Br3O4S |
Peso molecular |
489.0 g/mol |
Nombre IUPAC |
benzenesulfonic acid;2,3,4-tribromophenol |
InChI |
InChI=1S/C6H3Br3O.C6H6O3S/c7-3-1-2-4(10)6(9)5(3)8;7-10(8,9)6-4-2-1-3-5-6/h1-2,10H;1-5H,(H,7,8,9) |
Clave InChI |
RUPAMHXLJAOKJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C(=C1O)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


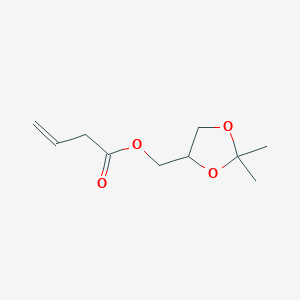
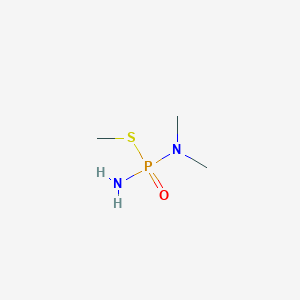
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
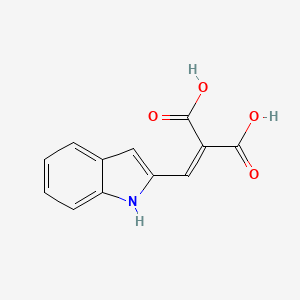
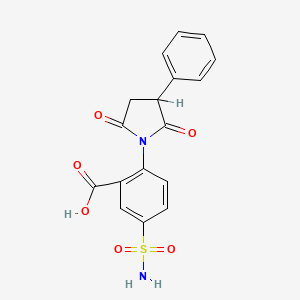
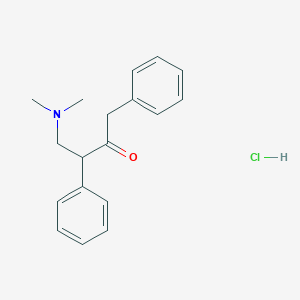
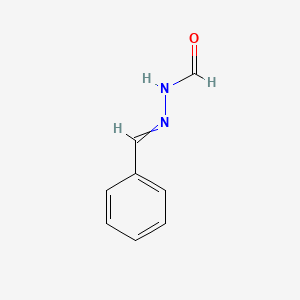
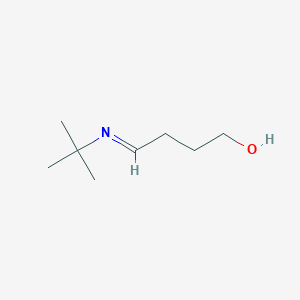
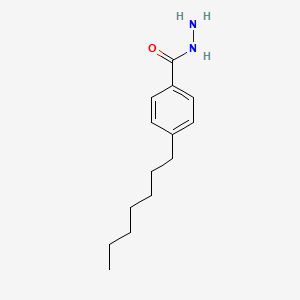
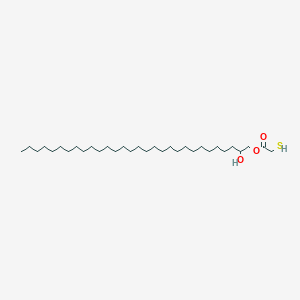

![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
